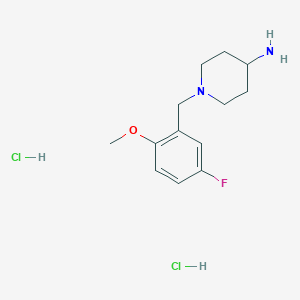

1-(5-Fluoro-2-methoxybenzyl)piperidin-4-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 1-(5-Fluoro-2-methoxybenzyl)piperidin-4-amine dihydrochloride involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Analyse Des Réactions Chimiques

1-(5-Fluoro-2-methoxybenzyl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-(5-Fluoro-2-methoxybenzyl)piperidin-4-amine dihydrochloride has several scientific research applications, including:

Biology: It is used in various biological assays to study the effects of deoxycytidine kinase inhibitors on cellular processes.

Industry: It is used in the production of high-quality reference standards for pharmaceutical testing.

Mécanisme D'action

The mechanism of action of 1-(5-Fluoro-2-methoxybenzyl)piperidin-4-amine dihydrochloride involves its role as an inhibitor of deoxycytidine kinase. Deoxycytidine kinase is an enzyme involved in the phosphorylation and activation of nucleoside analogs, which are used in cancer chemotherapy. By inhibiting this enzyme, the compound can potentially interfere with the proliferation of cancer cells.

Comparaison Avec Des Composés Similaires

1-(5-Fluoro-2-methoxybenzyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:

1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride: This compound has a similar structure but lacks the fluorine atom, which may affect its biological activity and potency.

1-(5-Fluoro-2-methoxyphenyl)methylpiperidin-4-amine: This compound is a synonym for this compound and has similar properties.

The presence of the fluorine atom in this compound may enhance its stability and biological activity compared to similar compounds.

Activité Biologique

1-(5-Fluoro-2-methoxybenzyl)piperidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of deoxycytidine kinase. This enzyme plays a crucial role in the phosphorylation of nucleoside analogs, which are pivotal in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and comparisons with related compounds.

- Molecular Formula : C13H21Cl2FN2O

- Molecular Weight : 311.22 g/mol

- CAS Number : 1286273-08-2

The primary mechanism of action for this compound involves the inhibition of deoxycytidine kinase (dCK). By inhibiting dCK, the compound interferes with the phosphorylation and activation of nucleoside analogs, which are essential for effective cancer chemotherapy. This inhibition can potentially lead to reduced proliferation of cancer cells, making it a candidate for further development in oncology.

In Vitro Studies

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 9.46 | |

| MDA-MB-231 (breast cancer) | 11.73 | |

| FaDu (hypopharyngeal) | Better than bleomycin |

In these studies, the compound demonstrated a better selectivity index compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU), indicating its potential as a safer alternative.

Case Studies

A recent study highlighted the use of this compound in combination therapies. The compound was tested alongside other anticancer agents, showing synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines. The results suggested that this compound could be integrated into broader treatment regimens for more effective cancer management.

Toxicity and Safety Profile

Preliminary toxicity assessments have indicated that this compound exhibits low acute toxicity in animal models, with no observed adverse effects at concentrations up to 2000 mg/kg in Kunming mice . This favorable safety profile is crucial for its potential clinical applications.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar piperidine derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(4-Methoxybenzyl)piperidin-4-amine | Lacks fluorine | Lower potency against cancer cell lines |

| 1-(5-Fluoro-2-methoxyphenyl)methylpiperidin-4-amine | Similar structure | Comparable but less selective |

The presence of the fluorine atom in the target compound is believed to enhance its biological stability and activity compared to its analogs.

Propriétés

IUPAC Name |

1-[(5-fluoro-2-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O.2ClH/c1-17-13-3-2-11(14)8-10(13)9-16-6-4-12(15)5-7-16;;/h2-3,8,12H,4-7,9,15H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQKSXDLVJCKOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CN2CCC(CC2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.